molecular formula C10H9NO2 B7891419 Furan-2-yl(pyridin-2-yl)methanol CAS No. 959083-28-4

Furan-2-yl(pyridin-2-yl)methanol

Cat. No. B7891419
CAS RN: 959083-28-4
M. Wt: 175.18 g/mol
InChI Key: XMNVKPCEQRQUGA-UHFFFAOYSA-N
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Description

Furan-2-yl(pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furan-2-yl(pyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2-yl(pyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polysubstituted Furans Synthesis : A novel, catalyst-free synthesis method for polysubstituted furans, involving Furan-2-yl(pyridin-2-yl)methanol derivatives, has been developed. This method features a multicomponent reaction yielding a series of polysubstituted furans, indicating potential in organic synthesis and pharmaceuticals (Damavandi, Sandaroos, & Pashirzad, 2012).

  • Diastereoselective Hydrogenation : Research on the diastereoselective hydrogenation of Furan-2-carboxylic acid derivatives, a class related to Furan-2-yl(pyridin-2-yl)methanol, has been conducted. This study explored the optimization of chiral auxiliaries, catalysts, and solvents, achieving high diastereoselectivity, which is crucial in the production of enantiomerically pure compounds in chemistry and drug development (Sebek, Holz, Börner, & Jähnisch, 2009).

  • Anti-inflammatory and Antibacterial Agents : Novel Pyrazoline derivatives, including Furan-2-yl(pyridin-2-yl)methanol derivatives, were synthesized and evaluated for their anti-inflammatory and antibacterial properties. Some compounds showed potent activity, highlighting their potential in medicinal chemistry and pharmaceutical research (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).

  • Methanol Addition to Complexes : A study on the addition of methanol to dihapto-coordinated rhenium complexes of furan, including Furan-2-yl derivatives, was conducted. This research contributes to the field of organometallic chemistry and catalyst development (Friedman & Harman, 2001).

  • Biobased Chemical Production : An enzyme-catalyzed oxidation study focused on converting 5-hydroxymethylfurfural to Furan-2,5-dicarboxylic acid, using a derivative of Furan-2-yl, highlights the potential of biobased chemicals in polymer production. This research is significant in developing sustainable and environmentally friendly chemical processes (Dijkman, Groothuis, & Fraaije, 2014).

properties

IUPAC Name

furan-2-yl(pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7,10,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNVKPCEQRQUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306311
Record name α-2-Furanyl-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl(pyridin-2-yl)methanol

CAS RN

959083-28-4
Record name α-2-Furanyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959083-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-2-Furanyl-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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